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Compound of Interest

Compound Name: 2-Fluoropropene

Cat. No.: B075672

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Fluoropropene
(CsHsF). The information is curated for researchers, scientists, and professionals in drug
development who require detailed spectroscopic information for structural elucidation,
identification, and analytical method development. This document presents quantitative data in
structured tables, details experimental methodologies, and includes visualizations to illustrate
analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For 2-Fluoropropene, *H, 13C, and *°F NMR spectroscopy provide key insights into
its molecular framework.

'H NMR Spectral Data

The proton NMR spectrum of 2-Fluoropropene reveals the chemical environment of the
hydrogen atoms within the molecule. The data presented below is referenced from a study by
De Wolf and Baldeschwieler.[1]
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. . Coupling
. Chemical Shift Lo .
Signal Multiplicity Constants (J) Assighment
(3) [ppm]
[Hz]
Doublet of J(A,B) =-2.5,
HA 4.133 Doublets of J(A,C) =-1.0, =CH:z (cisto F)
Quartets J(A,X) = 48.6
Doublet of J(B,A) =-2.5,
He 4.400 Doublets of J(B,C) =-0.4, =CH: (trans to F)
Quartets J(B,X) =16.6
J(C,A) = -1.0,
Doublet of
Hc 1.847 J(C,B) =-0.4, -CHs
Doublets
J(C,X) =16.0

Note: 'X' refers to the 1°F nucleus.

3C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
While a specific experimental spectrum with detailed assignments for 2-Fluoropropene is not
readily available in the searched literature, typical chemical shift ranges for similar structures
can be estimated. The presence of the electronegative fluorine atom and the double bond will
significantly influence the chemical shifts of the carbon atoms.

Predicted Chemical Shift Predicted Multiplicity (due

Carbon (0) [ppm] to C-F coupling)
C1 (=CH2) ~90 - 110 Doublet
C2 (=CF-) ~150 - 170 Doublet
C3 (-CHs) ~15- 25 Doublet

9F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. A
proton-decoupled *°F NMR spectrum of 2-Fluoropropene has been reported.[2]
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Chemical Shift (6) [ppm] Multiplicity Reference

-89.48 Multiplet CFCI3[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 2-Fluoropropene is expected to show
characteristic absorption bands for C=C and C-F bonds, as well as C-H bonds in both spz and
sp3 hybridization states. While a detailed experimental spectrum with a full peak table was not
found in the search results, a study on the degradation of 2-fluoropropene by Cl atoms utilized
in situ FTIR spectroscopy for product analysis.[3] Based on characteristic frequencies, the
following absorptions can be anticipated:

Wavenumber Range (cm~*) Vibration Type Functional Group
3100 - 3000 C-H stretch =C-H

3000 - 2850 C-H stretch -C-H (in CHs)

1680 - 1640 C=C stretch Alkene

1470 - 1450 C-H bend -CHs

1300 - 1100 C-F stretch Fluoroalkene

1000 - 650 =C-H bend Alkene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 2-
Fluoropropene is available in the NIST WebBook.[1][4][5][6]

Molecular Formula: CsHsF Molecular Weight: 60.07 g/mol [7]

The mass spectrum is characterized by a molecular ion peak and several fragment ions. The
major fragments are summarized below.
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miz Relative Intensity (%) Possible Fragment
60 55 [CsHsF]* (Molecular lon)
59 100 [C3H4F]*

45 15 [C2H2F]*

41 20 [C3Hs]*

39 30 [C3H3]*

33 10 [CH2F]*

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not fully available in the
literature. However, this section outlines the general methodologies for obtaining NMR, IR, and
MS spectra for a volatile organic compound like 2-Fluoropropene.

NMR Spectroscopy

o Sample Preparation: A solution of 2-Fluoropropene is prepared in a deuterated solvent
(e.g., chloroform-d, acetone-ds) in a standard 5 mm NMR tube. The concentration is typically
in the range of 5-25 mg/mL.

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is used.

» Data Acquisition:

o 'H NMR: A standard one-pulse experiment is performed. Key parameters include a
spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

o 13C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A wider
spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of 13C, a
larger number of scans is required.
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o 1F NMR: A one-pulse experiment is performed, often with proton decoupling. A reference
compound such as CFCls is used.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to an internal standard (e.g., TMS for *H and 3C) or an external standard (for
19F),

Infrared (IR) Spectroscopy

o Sample Preparation: As 2-Fluoropropene is a gas at room temperature, the IR spectrum is
typically recorded using a gas cell. The cell is first evacuated and then filled with the gaseous
sample to a specific pressure.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty gas cell is first recorded. Then, the
spectrum of the sample is recorded. The final absorbance or transmittance spectrum is
obtained by ratioing the sample spectrum against the background spectrum. A typical
spectral range is 4000-400 cm~1.

o Data Processing: The resulting interferogram is Fourier transformed to produce the IR
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like 2-Fluoropropene, the sample is typically
introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which
separates the analyte from any impurities.

« lonization: Electron lonization (El) is a common method for volatile organic compounds. The
gaseous sample is bombarded with a beam of high-energy electrons (typically 70 eV),
causing the molecule to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: A detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Fluoropropene.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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